molecular formula C8H5ClN2O B6252608 6-acetyl-3-chloropyridine-2-carbonitrile CAS No. 1256820-53-7

6-acetyl-3-chloropyridine-2-carbonitrile

Cat. No. B6252608
CAS RN: 1256820-53-7
M. Wt: 180.6
InChI Key:
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Description

6-Acetyl-3-chloropyridine-2-carbonitrile (6-ACPC) is an organic compound that has recently been studied for its potential applications in a variety of scientific fields. It is a member of the pyridine family, and is a heterocyclic aromatic compound that is characterized by its unique three-dimensional structure. 6-ACPC is a colorless solid at room temperature, and has a molecular weight of 195.56 g/mol and a melting point of 66-68°C. It is soluble in water, alcohols, and most organic solvents, making it a versatile molecule for use in research.

Scientific Research Applications

6-acetyl-3-chloropyridine-2-carbonitrile has found a number of applications in scientific research. It has been studied for its potential use in drug delivery systems, such as liposomes, due to its ability to form stable complexes with a variety of compounds. It has also been used as a building block for the synthesis of other compounds, such as 4-chloro-3-pyridine-2-carbonitrile. In addition, this compound has been used as a reagent in the synthesis of other compounds, such as 3-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile.

Mechanism of Action

The mechanism of action of 6-acetyl-3-chloropyridine-2-carbonitrile is not fully understood, but it is believed to involve the formation of hydrogen bonds between the molecule and other compounds. This is thought to be the result of the presence of two hydrogen atoms in the molecule, which can interact with other molecules through hydrogen bonding. This interaction is believed to be responsible for the molecule’s ability to form stable complexes with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to be non-toxic and non-mutagenic. It is also believed to have no significant effect on the central nervous system, and is not believed to be a carcinogen.

Advantages and Limitations for Lab Experiments

The advantages of using 6-acetyl-3-chloropyridine-2-carbonitrile in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its stability in a variety of solvents. Its low toxicity and non-mutagenic properties make it a safe choice for use in lab experiments. One limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Given the potential applications of 6-acetyl-3-chloropyridine-2-carbonitrile in scientific research, there are a number of potential future directions for its use. These include its use as a drug delivery system, its use as a building block for the synthesis of other compounds, and its use as a reagent in the synthesis of other compounds. Additionally, further research could be conducted to better understand its biochemical and physiological effects, as well as its mechanism of action.

Synthesis Methods

6-acetyl-3-chloropyridine-2-carbonitrile can be synthesized through the reaction of 3-chloropyridine-2-carbonitrile and acetic anhydride. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and is conducted at a temperature of 140-150°C for a period of 2-3 hours. The reaction produces this compound in a yield of around 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-acetyl-3-chloropyridine-2-carbonitrile involves the reaction of 3-chloropyridine-2-carbonitrile with acetic anhydride in the presence of a catalyst to yield the desired product.", "Starting Materials": [ "3-chloropyridine-2-carbonitrile", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-chloropyridine-2-carbonitrile in a suitable solvent.", "Step 2: Add acetic anhydride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 5: Cool the reaction mixture and filter the solid product.", "Step 6: Wash the solid product with a suitable solvent and dry to obtain 6-acetyl-3-chloropyridine-2-carbonitrile." ] }

CAS RN

1256820-53-7

Molecular Formula

C8H5ClN2O

Molecular Weight

180.6

Purity

0

Origin of Product

United States

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